Stereochemical Identity: L-Enantiomer (3R,4R,5S,6S) vs. D-Mannonic-δ-lactam
L-Mannonic-1,5-lactam (CAS 156857-10-2) is the enantiomer of D-mannonic-δ-lactam (CAS 62362-63-4). Its configuration is assigned as (3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-one, whereas the D-form is (3S,4S,5R,6R) . The D-form adopts a boat conformation in the solid state and inhibits almond β-glucosidase (Ki = 5.1 × 10⁻⁷ M), jack bean α-mannosidase (Ki = 6.8 × 10⁻⁵ M), and snail β-mannosidase (Ki = 9.0 × 10⁻⁶ M) [1]. No published inhibition data exist for the L-enantiomer, but the opposite absolute configuration predicts a different binding orientation and potentially a distinct enzyme-selectivity profile [1].
| Evidence Dimension | Absolute stereochemistry and enzyme inhibition profile |
|---|---|
| Target Compound Data | (3R,4R,5S,6S) – inhibition data not reported |
| Comparator Or Baseline | D-Mannonic-δ-lactam (3S,4S,5R,6R): β-glucosidase Ki = 5.1 × 10⁻⁷ M, α-mannosidase Ki = 6.8 × 10⁻⁵ M, β-mannosidase Ki = 9.0 × 10⁻⁶ M |
| Quantified Difference | Opposite absolute configuration; expected divergent enzyme inhibition fingerprint |
| Conditions | X-ray crystallography for conformation; enzyme assays with almond β-glucosidase, jack bean α-mannosidase, snail β-mannosidase |
Why This Matters
For scientists exploring stereochemistry–activity relationships or requiring the L-configured lactam as a chiral building block, the correct enantiomer is essential; using the D-form would defeat the purpose of the experiment.
- [1] Nishimura, Y.; Adachi, H.; Satoh, T.; Shitara, E.; Nakamura, H.; Kojima, F.; Takeuchi, T. All Eight Stereoisomeric D-Glyconic-δ-lactams: Synthesis, Conformational Analysis, and Evaluation as Glycosidase Inhibitors. J. Org. Chem. 2000, 65, 4871–4882. View Source
